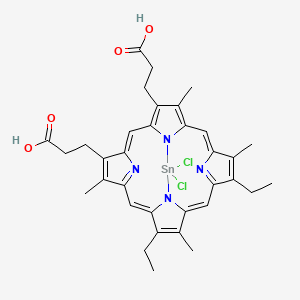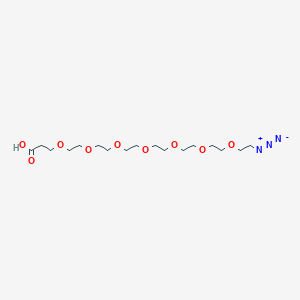
Azido-PEG7-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid. This compound is widely used in various scientific research applications due to its unique chemical properties. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent in bioconjugation and click chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG7-acid is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:
Activation of PEG: The PEG chain is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Carboxylation: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using reagents like Jones reagent or TEMPO/BAIB.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG7-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used activators
Major Products
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from the reaction of the carboxylic acid with primary amines
Wissenschaftliche Forschungsanwendungen
Azido-PEG7-acid is used in various scientific research fields, including:
Chemistry: As a reagent in click chemistry for the synthesis of complex molecules.
Biology: For bioconjugation and labeling of biomolecules.
Medicine: In the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Used in the production of functionalized polymers and materials
Wirkmechanismus
The mechanism of action of Azido-PEG7-acid involves its ability to form stable linkages through click chemistry and amide bond formation. The azide group reacts with alkynes to form triazole linkages, while the carboxylic acid reacts with amines to form amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular assembly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azido-PEG4-acid
- Azido-PEG8-amine
- Azido-PEG12-acid
Uniqueness
Azido-PEG7-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven-unit PEG spacer offers sufficient flexibility and hydrophilicity, making it suitable for a wide range of applications compared to shorter or longer PEG derivatives .
Eigenschaften
Molekularformel |
C17H33N3O9 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H33N3O9/c18-20-19-2-4-24-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-16H2,(H,21,22) |
InChI-Schlüssel |
ZDNHXMIKSZWHGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


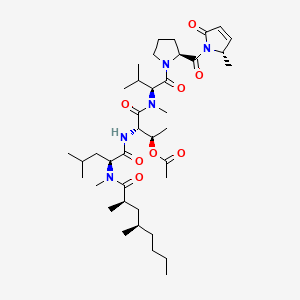
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11931842.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)
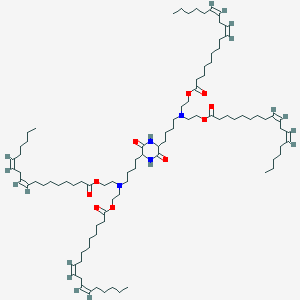
![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)

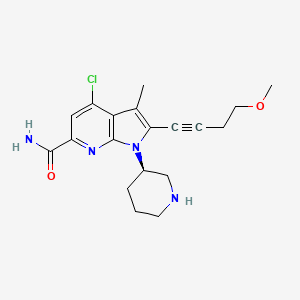
![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
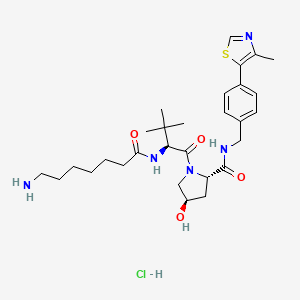
![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)


